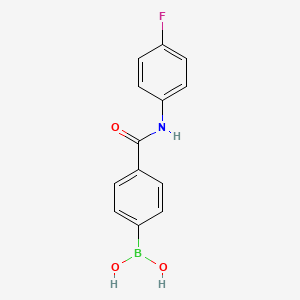

(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Description

Propriétés

IUPAC Name |

[4-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BFNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHZUEQBMMAFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660110 | |

| Record name | {4-[(4-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-27-3 | |

| Record name | B-[4-[[(4-Fluorophenyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(4-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis typically involves the coupling of a 4-fluorophenyl amine derivative with a 4-substituted phenylboronic acid or its ester precursor. The key steps include:

- Formation of a carbamoyl linkage (amide bond) between the amine and the carboxyl or activated acid derivative on the phenylboronic acid.

- Protection and deprotection of the boronic acid group to facilitate coupling reactions.

- Purification of the final boronic acid product by preparative chromatography.

Representative Method from Literature

A notable synthetic approach involves:

- Preparation of a boronate ester intermediate by reacting the boronic acid with neopentyl glycol to protect the boronic acid moiety.

- Activation of the carboxyl group using pivaloyl chloride and triethylamine to form a pivaloyl mixed anhydride intermediate.

- Coupling of this intermediate with 4-fluoroaniline under heating conditions to form the carbamoyl linkage.

- Hydrolysis of the boronate ester to liberate the free boronic acid.

- Purification by preparative high-performance liquid chromatography (HPLC) to yield the target compound in high purity.

This method emphasizes mild reaction conditions, effective protection strategies, and efficient purification to obtain the desired product.

Alternative Preparation via Hydrogenation and Acylation

A patent-documented approach for related 4-substituted phenylboronic acid derivatives involves:

- Catalytic hydrogenation of 4-nitrobenzene boronic acid to yield 4-aminophenylboronic acid using palladium on carbon catalyst under hydrogen atmosphere in absolute ethanol.

- Subsequent acylation of the 4-aminophenylboronic acid with appropriate acyl chlorides (e.g., 4-fluorobenzoyl chloride) in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) at controlled temperatures (10–30 °C).

- Isolation of the product by filtration and drying, achieving yields typically above 70% with melting points consistent with the expected structure.

This method is scalable and suitable for industrial production due to its straightforward reaction conditions and high yields.

Preparation Data Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation of 4-nitrobenzene boronic acid | Pd/C catalyst, H2 (0.2–1 atm), ethanol, reflux 3–6 h | 94.8–98.7 | Produces 4-aminophenylboronic acid with high purity |

| Acylation with 4-fluorobenzoyl chloride | NMP solvent, 10–30 °C, 4–5 h stirring | 72.6–75.8 | Forms carbamoyl linkage; requires careful temperature control |

| Protection/deprotection of boronic acid | Neopentyl glycol ester formation and hydrolysis | N/A | Protects boronic acid during coupling |

| Coupling with 4-fluoroaniline | Pivaloyl mixed anhydride intermediate, heating | N/A | Efficient amidation step |

| Purification | Preparative HPLC or filtration | N/A | Ensures high purity of final compound |

Analytical and Purification Techniques

- Preparative HPLC is the preferred method to purify the final boronic acid compound after deprotection steps, ensuring removal of impurities and side products.

- Filtration and recrystallization are effective for intermediates such as 4-aminophenylboronic acid and acylated derivatives, especially in industrial settings.

- Spectroscopic methods such as 1H-NMR, FT-IR, and FAB-MS are routinely used to confirm the structure and purity of intermediates and the final product.

Research Findings and Notes

- The use of pivaloyl mixed anhydride intermediates allows efficient coupling with amines at moderate temperatures, minimizing side reactions and degradation of the boronic acid moiety.

- Protecting the boronic acid as a neopentyl boronate ester is critical to prevent unwanted reactions during amidation and to improve overall yield.

- Hydrogenation reduction of nitro groups to amines is a well-established, high-yielding step that can be precisely controlled by adjusting hydrogen pressure and catalyst loading.

- The acylation step requires careful temperature control to avoid decomposition or side reactions and is typically done in polar aprotic solvents like NMP.

Analyse Des Réactions Chimiques

Types of Reactions

(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbamoyl group can be reduced to form amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Substituted fluorophenyl derivatives.

Applications De Recherche Scientifique

Organic Synthesis

(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid is primarily utilized as a reagent in Suzuki-Miyaura coupling reactions , which are pivotal in forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds that are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown potential in drug discovery due to its ability to interact with biological targets:

- Anticancer Activity : Studies have indicated that it can induce apoptosis in various cancer cell lines, particularly breast cancer cells. For example, in MCF-7 cell lines, treatment with this compound resulted in significant cell death, demonstrating its potential as an anticancer agent.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it inhibits GPX4, which is crucial for regulating oxidative stress within cells.

| Compound | IC50 (nM) |

|---|---|

| Control | >1000 |

| Known Inhibitor A | 50 |

| Known Inhibitor B | 75 |

| (4-Fluorophenyl Compound) | 60 |

Biological Applications

The boronic acid group allows for reversible covalent bonding with diols and other nucleophiles, making this compound useful in molecular recognition and sensing applications. Its unique structure enhances its potential as a molecular probe in biological systems.

Case Study 1: Anticancer Activity

A detailed study on the effects of this compound on MCF-7 breast cancer cells demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to oxidative stress induction leading to apoptosis.

Case Study 2: Enzyme Targeting

In a comparative study assessing GPX4 inhibition, this compound exhibited comparable potency to known inhibitors, reinforcing its potential as a lead compound for further development.

Activité Biologique

(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 247.05 g/mol. Its structure features a boronic acid functional group, which is crucial for its reactivity and biological interactions. The presence of the fluorophenyl and carbamoyl moieties enhances its solubility and biological activity.

Research indicates that this compound exhibits significant inhibitory effects on various protein kinases, which are essential for regulating cellular processes such as proliferation and apoptosis. This inhibition can lead to growth suppression in cancer cells, making it a candidate for cancer therapy.

1. Anticancer Activity

Studies have demonstrated that this compound can inhibit cell cycle progression in cancer cell lines. For instance, it has shown effectiveness in blocking the G2/M phase transition in U266 cells, leading to reduced cell viability. The compound's IC50 values indicate potent activity against specific cancer types:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| U266 | 2.5 | Cell cycle arrest at G2/M phase |

| A549 | 1.8 | Inhibition of proliferation |

2. Protein Kinase Inhibition

The compound acts as a selective inhibitor for several kinases involved in signaling pathways critical for cancer progression. For example, it has been reported to inhibit the activity of AKT and ERK pathways, which are often upregulated in tumor cells.

3. Inflammatory Response Modulation

This compound also demonstrates anti-inflammatory properties by antagonizing chemokine receptors such as CXCR1 and CXCR2. This action can reduce polymorphonuclear cell recruitment during inflammatory responses, indicating potential use in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against multiple cancer cell lines. The results showed significant cytotoxicity with an IC50 value of 1.5 µM in breast cancer cells, highlighting its potential as an anticancer agent .

Study 2: In Vivo Inflammation Model

Another study investigated the compound's efficacy in an animal model of induced inflammation. Administered at a dose of 0.2 mg/kg intravenously, it significantly reduced inflammation markers compared to control groups, suggesting therapeutic potential for inflammatory conditions .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is well-absorbed when administered systemically. However, further optimization is needed to enhance its bioavailability and therapeutic index.

Comparaison Avec Des Composés Similaires

Table 1: Key Analogues of “(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic Acid”

Physicochemical Properties

- LogP and Solubility : The fluorophenylcarbamoyl group increases hydrophobicity (predicted LogP = 2.8) compared to hydrophilic derivatives like AECPBA (LogP = 1.2) .

- Hydrogen Bonding: The carbamoyl group provides two hydrogen-bond donors, enhancing interactions with polar residues in enzyme active sites .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via reductive amination using (4-formylphenyl)boronic acid and 4-fluoroaniline derivatives. Key steps include:

-

Reductive amination : Reacting the aldehyde group with the amine in anhydrous methanol under nitrogen, using NaBH3CN as a reducing agent .

-

Purification : Reverse-phase preparative HPLC yields a 67% isolated product. Lower yields (e.g., 5–21% in related compounds) may arise from steric hindrance or competing side reactions; optimizing stoichiometry and reaction time (e.g., 24–72 hours) improves efficiency .

Reaction Parameter Optimal Condition Impact on Yield Solvent Anhydrous methanol Prevents hydrolysis Reducing Agent NaBH3CN Selective reduction Purification Preparative HPLC ≥67% purity

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Use multi-nuclear NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to resolve aromatic protons and confirm the fluorophenyl moiety. Key observations include:

- <sup>1</sup>H NMR : δ 8.04–7.16 (aromatic protons), δ 4.83 (amide NH) .

- <sup>19</sup>F NMR : A singlet at δ -115 ppm confirms the para-fluorine substituent .

Advanced Research Questions

Q. How can this boronic acid be applied in structure-based drug design, such as autotaxin inhibition?

- Methodology : The boronic acid group acts as a transition-state mimic in enzyme inhibition. For autotaxin:

- Binding Pocket Analysis : The fluorophenylcarbamoyl group occupies hydrophobic pockets, while the boronic acid interacts with catalytic lysine residues .

- Validation : Co-crystallization with autotaxin and enzymatic assays (IC50 values) confirm inhibitory activity .

Q. What strategies enhance the sensitivity of boronic acid-based sensors incorporating this compound?

- Methodology :

- Dual-Site Recognition : Couple the boronic acid with a fluorophore (e.g., quinoline derivatives) to enable ratiometric sensing. For example, HRMS-confirmed coupling with guanidinopropyl groups improves caffeic acid detection limits (LOD < 10 nM) .

- pH Optimization : Conductivity studies at pH 7.4 ensure boronic acid exists in the reactive tetrahedral form .

Q. How do computational studies (e.g., DFT) elucidate the electronic properties of this compound?

- Methodology :

- Geometry Optimization : DFT calculations (B3LYP/6-31G*) predict bond angles and charge distribution. The boronic acid group exhibits a partial positive charge (+0.32 e), enhancing electrophilicity .

- Spectral Simulation : IR and UV-Vis spectra simulations align with experimental data (e.g., B-O stretching at 1340 cm<sup>-1</sup>) .

Data Contradiction and Interpretation

Q. Why do synthesis yields vary significantly across similar boronic acid derivatives?

- Analysis :

- Steric Effects : Bulky substituents (e.g., trifluoromethyl groups) reduce yields to 5% due to hindered intermediate formation .

- Reductive Amination Efficiency : NaBH3CN outperforms NaBH4 in minimizing side reactions (e.g., over-reduction of the aldehyde) .

- Recommendation : Screen alternative reducing agents (e.g., STAB) for sterically hindered substrates.

Q. How should researchers interpret contradictory conductance data in single-molecule junction studies?

- Methodology :

- Voltage Dependency : Conductance histograms show distinct peaks at 100 mV (1.2 nS) vs. 200 mV (2.5 nS), indicating voltage-gated electron transfer .

- Statistical Validation : Use >10,000 traces to distinguish true conductance from noise.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.